METHYL 4-{9-OXO-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-8-YL}BENZOATE
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Overview
Description
METHYL 4-{9-OXO-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-8-YL}BENZOATE is a complex organic compound with a unique structure that includes a cyclohexaphenanthroline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{9-OXO-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-8-YL}BENZOATE typically involves multicomponent reactions. One approach is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid . This reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the target compound in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{9-OXO-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-8-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperatures to optimize the reaction rate and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
METHYL 4-{9-OXO-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-8-YL}BENZOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or in the study of biological pathways.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of METHYL 4-{9-OXO-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-8-YL}BENZOATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-4-{9-OXO-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-8-YL}PHENYL 4-BROMOBENZOATE
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
METHYL 4-{9-OXO-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-8-YL}BENZOATE is unique due to its specific cyclohexaphenanthroline core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 4-(9-oxo-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-8-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-29-24(28)15-9-7-14(8-10-15)23-22-17(4-2-6-20(22)27)21-16-5-3-13-25-18(16)11-12-19(21)26-23/h3,5,7-13,23,26H,2,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYIJWXDULEUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=C4C=CC=N5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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